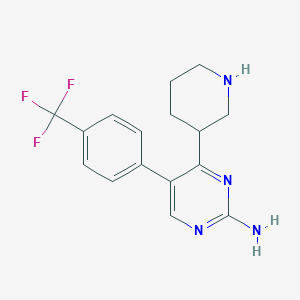

4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine

Übersicht

Beschreibung

4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C16H17F3N4 and its molecular weight is 322.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its role as a potential inhibitor in different biochemical pathways.

Inhibition of Protein Kinases

Recent research indicates that compounds similar to this compound exhibit inhibitory effects on protein kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). For instance, the introduction of amide bonds in related compounds has improved their metabolic stability and biological potency significantly. The most potent analogs demonstrated IC50 values around 360 nM to 480 nM against GSK-3β, indicating promising therapeutic potential .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have revealed that modifications to the piperidine and pyrimidine rings can significantly affect the biological activity of the compound. The presence of a trifluoromethyl group on the phenyl ring has been shown to enhance lipophilicity and receptor binding affinity, which are crucial for effective inhibition of target enzymes .

Case Study 1: Antiparasitic Activity

A study focused on optimizing pyrimidine derivatives for antimalarial activity highlighted that certain modifications could balance aqueous solubility and metabolic stability while enhancing potency against Plasmodium falciparum. Compounds with similar structural features to this compound were evaluated, revealing effective inhibition of PfATP4-associated Na+-ATPase activity .

Case Study 2: Neuroprotective Properties

Another study examined the neuroprotective effects of related compounds in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate cytotoxicity while promoting neuronal survival, indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease .

Data Tables

| Compound | Target | IC50 (nM) | Activity Type |

|---|---|---|---|

| Compound A | GSK-3β | 360 | Kinase Inhibition |

| Compound B | PfATP4 | 480 | Antiparasitic Activity |

| Compound C | Neuronal Receptors | Varies | Neuroprotection |

Wissenschaftliche Forschungsanwendungen

The compound 4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine is notable for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This detailed article explores its applications, supported by data tables and case studies.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Its structural features allow it to interact with various biological targets involved in cancer cell proliferation and survival.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases that are crucial for tumor growth.

Neurological Applications

This compound has been investigated for its potential use in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Case Study: Neuroprotective Effects

A study focusing on neuroprotection showed that this compound could reduce oxidative stress in neuronal cells, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various bacterial strains. Its unique chemical structure allows it to disrupt bacterial cell membranes effectively.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

Drug Development

Given its promising biological activities, this compound is being explored as a lead candidate in drug development pipelines targeting multiple diseases.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

The pyrimidine ring undergoes SNAr reactions at electron-deficient positions (e.g., C4/C6) under basic conditions. For example, substitution with pyrrolidine in HPMC/water yields derivatives with retained inhibitory activity against bacterial targets .

Key findings:

-

Electron-withdrawing groups (e.g., trifluoromethyl) enhance SNAr reactivity at adjacent positions .

-

Hydrolysis competes with nucleophilic substitution, requiring optimized bases (e.g., NaOtBu) to suppress side reactions .

Functionalization of the 2-Amino Group

The primary amine at C2 participates in:

-

Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form amides, improving metabolic stability .

-

Alkylation : Forms secondary amines with alkyl halides (e.g., methyl iodide), modulating solubility and target affinity .

Example Reaction :

Conditions: DCM, triethylamine, 0°C → rt, 12 h .

Modification of the Piperidine Substituent

The piperidine ring undergoes:

-

N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts, enhancing cellular permeability .

-

Oxidation : Converts to piperidone derivatives using MnO₂, altering hydrogen-bonding capacity .

SAR Insight :

-

4-Methylpiperidine analogs show reduced H-bonding propensity compared to unsubstituted piperidines, impacting target selectivity .

Cross-Coupling Reactions Involving the Trifluoromethylphenyl Group

The trifluoromethylphenyl moiety participates in:

-

Suzuki-Miyaura Coupling : Replaces the aryl group with boronic acids under Pd catalysis .

-

Electrophilic Halogenation : Bromination at the meta position relative to CF₃ enhances π-stacking interactions .

Example :

Conditions: DMF, K₂CO₃, 80°C, 6 h .

Metabolic and Stability Studies

-

Oxidative Metabolism : The piperidine ring undergoes CYP450-mediated oxidation to hydroxylated metabolites .

-

Hydrolytic Stability : The trifluoromethyl group resists hydrolysis under physiological conditions (t₁/₂ > 24 h at pH 7.4) .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Plasma Stability (human, 37°C) | 92% remaining (24 h) | |

| Microsomal Half-life (mouse) | 45 min |

Synthetic Routes and Intermediate Reactions

The compound is synthesized via:

-

Curtius Rearrangement : Converts acyl azides to isocyanates, followed by carbamate formation .

-

Microwave-Assisted Cyclization : Forms the pyrimidine core from enaminones and guanidines (75–85% yields) .

Critical Step :

Conditions: TFA/DCM (1:1), rt, 2 h .

Biological Activity Modulation via Chemical Modifications

-

Thiourea Derivatives : Exhibit submicromolar inhibition of bacterial Sfp-PPTase (IC₅₀ = 0.2–1.1 μM) .

-

CDK4/6 Inhibitors : Pyrimidin-2-amine analogs show antiproliferative activity (GI₅₀ = 23–209 nM) .

Selectivity Data :

| Compound | CDK4 Inhibition (Kᵢ, nM) | CDK6 Inhibition (Kᵢ, nM) | Source |

|---|---|---|---|

| 78 (Piperidine analog) | 1 | 34 |

Eigenschaften

IUPAC Name |

4-piperidin-3-yl-5-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4/c17-16(18,19)12-5-3-10(4-6-12)13-9-22-15(20)23-14(13)11-2-1-7-21-8-11/h3-6,9,11,21H,1-2,7-8H2,(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYTYPUKIUVWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NC=C2C3=CC=C(C=C3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.